6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one
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Overview
Description
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound features a quinazoline core with hydroxyl and methyl substituents, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:
Starting Materials: 2-Amino-3-methylbenzoic acid and acetic anhydride.
Reaction Conditions: Heating the mixture under reflux conditions to promote cyclization and formation of the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the quinazolinone core to form dihydroquinazolinones using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the methyl or hydroxyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinazolinone derivatives with carbonyl groups.
Reduction Products: Dihydroquinazolinones.
Substitution Products: Halogenated or alkylated quinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For example:
Molecular Targets: Enzymes involved in DNA replication or repair.
Pathways Involved: Inhibition of enzyme activity, leading to cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without hydroxyl and methyl substituents.
2,3-Dimethylquinazolin-4(3H)-one: Lacks the hydroxyl group.
6-Hydroxyquinazolin-4(3H)-one: Lacks the methyl groups.
Uniqueness
6-Hydroxy-2,3-dimethylquinazolin-4(3H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-hydroxy-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(13)5-8(9)10(14)12(6)2/h3-5,13H,1-2H3 |
InChI Key |
WIZVXZXQHCVZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1C |
Origin of Product |
United States |
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